Biochemical Potency: LSD1-UM-109 vs. Clinical Candidate SP-2577 (Seclidemstat)
LSD1-UM-109 (compound 46) demonstrates an IC50 value of 3.1 nM for inhibition of LSD1 enzymatic activity in an AlphaLISA assay [1]. In the same assay system, the reversible LSD1 inhibitor SP-2577 (Seclidemstat), which has advanced to clinical development, exhibited an IC50 value of 26.2 nM [1].
| Evidence Dimension | LSD1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 3.1 nM |
| Comparator Or Baseline | SP-2577 (Seclidemstat): 26.2 nM |
| Quantified Difference | 8.5-fold more potent |
| Conditions | AlphaLISA assay; mean ± SD of three experiments |
Why This Matters
This direct comparison quantifies LSD1-UM-109 as being 8.5-fold more potent than a clinically evaluated comparator at the biochemical target level, providing a clear rationale for its selection in target engagement studies where maximal enzymatic inhibition is desired.
- [1] Zheng, C.; Rej, R. K.; Wang, M.; et al. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Med. Chem. Lett. 2023, 14 (10), 1389–1395. View Source
